Ácido losartánico

Descripción general

Descripción

E-3174, también conocido como ácido carboxílico de losartán, es un metabolito activo de losartán. Losartán es un medicamento que se usa comúnmente para tratar la presión arterial alta y para proteger los riñones del daño causado por la diabetes. E-3174 es un potente antagonista del receptor de angiotensina II tipo 1, lo que significa que bloquea la acción de la angiotensina II, una hormona que hace que los vasos sanguíneos se contraigan .

Aplicaciones Científicas De Investigación

E-3174 tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de referencia en el estudio de los antagonistas del receptor de angiotensina II.

Mecanismo De Acción

E-3174 ejerce sus efectos bloqueando el receptor de angiotensina II tipo 1. Esto evita que la angiotensina II se una a su receptor, inhibiendo así sus efectos vasoconstrictores y secretores de aldosterona. Los objetivos moleculares involucrados incluyen el receptor de angiotensina II tipo 1, y las vías afectadas incluyen el sistema renina-angiotensina-aldosterona .

Análisis Bioquímico

Biochemical Properties

Losartan carboxylic acid plays a significant role in biochemical reactions. It interacts with angiotensin II receptors, blocking the binding of angiotensin II, a potent vasoconstrictor . This interaction reduces vasoconstriction and the secretion of aldosterone, a hormone that regulates salt and water balance .

Cellular Effects

Losartan carboxylic acid impacts various types of cells and cellular processes. It influences cell function by blocking the action of angiotensin II, thereby reducing the constriction of blood vessels and the volume of blood, leading to lower blood pressure . It also impacts cell signaling pathways and gene expression related to vasoconstriction and fluid balance .

Molecular Mechanism

The molecular mechanism of action of Losartan carboxylic acid involves its binding to angiotensin II Type 1 (AT1) receptors in the blood vessels and adrenal gland . This binding prevents the action of angiotensin II, inhibiting vasoconstriction, and aldosterone secretion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Losartan carboxylic acid have been observed to change over time. It has a half-life of 1.5-2 hours , indicating its stability and degradation over time. Long-term effects on cellular function have been observed in in vitro or in vivo studies, including sustained blood pressure reduction .

Dosage Effects in Animal Models

In animal models, the effects of Losartan carboxylic acid vary with different dosages. Lower doses effectively reduce blood pressure, while higher doses may lead to more pronounced effects but could potentially cause adverse effects .

Metabolic Pathways

Losartan carboxylic acid is involved in metabolic pathways in the liver, where it is metabolized by cytochrome P450 enzymes like CYP2C9 and CYP3A4 . It interacts with these enzymes, leading to changes in metabolic flux or metabolite levels .

Transport and Distribution

Losartan carboxylic acid is transported and distributed within cells and tissues. It is excreted through the kidneys and the bile duct, indicating its interaction with transporters in these organs .

Subcellular Localization

The subcellular localization of Losartan carboxylic acid is primarily within the liver cells where it is metabolized, and in the blood vessels where it exerts its effects . Its activity or function may be influenced by its localization within these cells .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de E-3174 implica la carboxilación del losartán. El losartán se somete a biotransformación principalmente a través de la acción de las enzimas del citocromo P450, particularmente CYP2C9, para formar E-3174 . Las condiciones de reacción generalmente involucran el uso de solventes orgánicos y controles de temperatura específicos para asegurar la conversión eficiente del losartán a su forma de ácido carboxílico .

Métodos de producción industrial

La producción industrial de E-3174 sigue rutas sintéticas similares pero a una escala mayor. El proceso implica el uso de cromatografía líquida de alto rendimiento (HPLC) y espectrometría de masas (MS) para monitorear y asegurar la pureza del compuesto . Los métodos de producción están diseñados para ser eficientes y rentables mientras se mantienen altos estándares de calidad y seguridad.

Análisis De Reacciones Químicas

Tipos de reacciones

E-3174 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: E-3174 puede oxidarse aún más para formar otros metabolitos.

Reducción: Aunque menos común, las reacciones de reducción pueden ocurrir bajo condiciones específicas.

Sustitución: E-3174 puede participar en reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran E-3174 incluyen:

Agentes oxidantes: Como el peróxido de hidrógeno o el permanganato de potasio.

Agentes reductores: Como el borohidruro de sodio.

Nucleófilos: Como los iones hidróxido o las aminas.

Principales productos formados

Los principales productos formados a partir de las reacciones de E-3174 incluyen varios metabolitos oxidados y reducidos, que pueden analizarse utilizando técnicas como HPLC-MS .

Comparación Con Compuestos Similares

Compuestos similares

Los compuestos similares a E-3174 incluyen otros antagonistas del receptor de angiotensina II como:

- Valsartán

- Irbesartán

- Candesartán

- Telmisartán

Singularidad

E-3174 es único por su alta potencia y larga vida media en comparación con su compuesto madre, losartán. Es de 10 a 40 veces más potente que el losartán y tiene una duración de acción más prolongada, lo que lo convierte en un agente antihipertensivo altamente efectivo.

Propiedades

IUPAC Name |

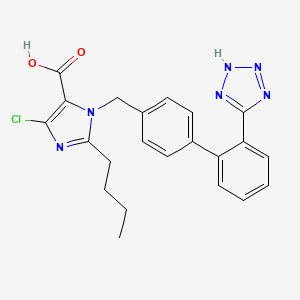

2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN6O2/c1-2-3-8-18-24-20(23)19(22(30)31)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21/h4-7,9-12H,2-3,8,13H2,1H3,(H,30,31)(H,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUXAIYYDDCIRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80154474 | |

| Record name | Losartan carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124750-92-1 | |

| Record name | Losartan carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124750-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Losartan carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124750921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Losartan carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EXP-3174 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GD76OCH73X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does losartan carboxylic acid exert its antihypertensive effect?

A1: Losartan carboxylic acid acts as a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor. [, ] By blocking the binding of angiotensin II to this receptor, LCA effectively inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure. [, ]

Q2: Does losartan carboxylic acid offer any advantages over losartan in terms of potency or efficacy?

A2: Research suggests that LCA is 10-40 times more potent than its parent drug, losartan, in blocking the AT1 receptor. [] This enhanced potency is attributed to LCA's higher binding affinity for the receptor. [] While both losartan and LCA contribute to the overall antihypertensive effect, LCA's greater potency highlights its significant role in achieving therapeutic outcomes.

Q3: How is losartan carboxylic acid metabolized in the body?

A3: Losartan is primarily metabolized to LCA by the cytochrome P450 enzyme CYP2C9 in the liver. [, ] This metabolic conversion is crucial as LCA exhibits a significantly greater potency compared to losartan. []

Q4: What is the significance of the losartan/losartan carboxylic acid metabolic ratio in pharmacokinetic studies?

A4: The losartan/LCA metabolic ratio serves as a phenotypic marker for CYP2C9 activity. [, ] Variations in this ratio between individuals can provide insights into their CYP2C9 genotype and potential differences in losartan metabolism. [, ] This information is valuable for optimizing losartan dosage and predicting potential drug interactions.

Q5: How does food intake affect the pharmacokinetics of losartan carboxylic acid?

A5: Bioequivalence studies of losartan formulations are typically conducted under fasting conditions to standardize drug absorption and minimize variability in pharmacokinetic parameters. [, ] While some studies have explored the impact of food on losartan pharmacokinetics, the provided research primarily focuses on fasting conditions.

Q6: What analytical techniques are commonly employed for the quantification of losartan carboxylic acid in biological samples?

A6: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as fluorescence detection and tandem mass spectrometry (MS/MS), are widely used for quantifying LCA in plasma and urine. [, , , , , , ] These methods offer high sensitivity, selectivity, and accuracy for measuring LCA concentrations in complex biological matrices.

Q7: What are the advantages of using dried blood spots (DBS) for quantifying antihypertensive drugs like losartan carboxylic acid?

A7: Dried blood spots (DBSs) offer several advantages for quantifying antihypertensive drugs, including LCA. [] DBS sampling is minimally invasive, requiring only a small volume of blood, which is advantageous for patient compliance, especially in pediatric populations. [] Additionally, DBS samples are easily stored and transported, making them suitable for large-scale studies and resource-limited settings. []

Q8: Have there been attempts to enhance the delivery of losartan carboxylic acid to the brain for potential therapeutic applications in neurodegenerative diseases?

A8: Yes, researchers have explored strategies to improve the brain delivery of LCA for potential applications in neurodegenerative diseases like Parkinson's. [, ] One approach involves conjugating LCA to ascorbic acid, aiming to utilize ascorbate transporters to facilitate LCA transport across the blood-brain barrier. [] This targeted delivery strategy holds promise for enhancing LCA's therapeutic efficacy in treating neurological disorders.

Q9: Are there any known herb-drug interactions between Shengmai Injection (SMI) and losartan?

A9: Research indicates that SMI, a traditional Chinese medicine, can influence the pharmacokinetics of losartan, potentially increasing its exposure and therapeutic effects. [] SMI has been shown to inhibit the activity of CYP3A4 and CYP2C9, the primary enzymes involved in losartan metabolism, leading to higher plasma concentrations of losartan. [] This interaction highlights the importance of considering potential herb-drug interactions when using losartan concurrently with herbal medicines.

Q10: How is the safety profile of losartan carboxylic acid evaluated in preclinical studies?

A10: Preclinical studies assessing the safety profile of pharmaceutical compounds like LCA often involve evaluating their effects on various cytochrome P450 (CYP) enzymes responsible for drug metabolism. [, , ] By assessing the impact of LCA on the activity of key CYP enzymes, researchers can gain insights into its potential for drug interactions and safety concerns.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.